molecular formula C13H21NO5 B1276310 N-Boc-3-Carboethoxy-4-piperidone CAS No. 98977-34-5

N-Boc-3-Carboethoxy-4-piperidone

Cat. No. B1276310
Key on ui cas rn: 98977-34-5
M. Wt: 271.31 g/mol
InChI Key: ABBVAMUCDQETDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08741900B2

Procedure details

To a stirred solution of 4-oxo-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester (14 g) in MeOH (300 mL) was added NaBH4 (12 g) in 12 lots over 1 h period. After completion of addition, the reaction mixture was stirred for 30 min. Removed solvent under reduced pressure, to the residue was added saturated NH4Cl solution (300 mL) and was extracted with EtOAc (300 mL). The organic layer was dried, filtered and concentrated under reduced pressure. The residue was purified by flash silica gel column chromatography by eluting with ethyl acetate to give 4-hydroxy-3-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester (10.1 g, cis/trans mixture).
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([CH:6]1[C:11](=[O:12])[CH2:10][CH2:9][N:8]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:7]1)=O)C.[BH4-].[Na+].[NH4+].[Cl-]>CO>[C:16]([O:15][C:13]([N:8]1[CH2:9][CH2:10][CH:11]([OH:12])[CH:6]([CH2:4][OH:3])[CH2:7]1)=[O:14])([CH3:19])([CH3:18])[CH3:17] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
C(C)OC(=O)C1CN(CCC1=O)C(=O)OC(C)(C)C
Name
Quantity
12 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of addition
EXTRACTION
Type
EXTRACTION
Details
was extracted with EtOAc (300 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash silica gel column chromatography
WASH
Type
WASH
Details
by eluting with ethyl acetate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(C(CC1)O)CO
Measurements
Type Value Analysis
AMOUNT: MASS 10.1 g
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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